molecular formula C14H21NOS B2452418 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1705838-49-8

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2452418
CAS No.: 1705838-49-8
M. Wt: 251.39
InChI Key: BFZULAGRKDUBIQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a compound that features a thiophene ring, a piperidine ring, and a ketone functional group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and piperidine-containing molecules. Examples are:

Uniqueness

What sets 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one apart is its unique combination of a thiophene ring and a piperidine ring, which can confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2,2-dimethyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-14(2,3)13(16)15-8-6-11(7-9-15)12-5-4-10-17-12/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZULAGRKDUBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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